molecular formula C34H35ClO5 B12320912 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride

2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride

Cat. No.: B12320912
M. Wt: 559.1 g/mol
InChI Key: PCQHHGZMQLZGQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsOne common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and chlorination steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor. The compound reacts with nucleophiles to form glycosidic bonds, which are crucial in the formation of glycosides. The presence of benzyl groups enhances its reactivity and stability, making it an effective intermediate in various synthetic pathways .

Properties

IUPAC Name

2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQHHGZMQLZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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